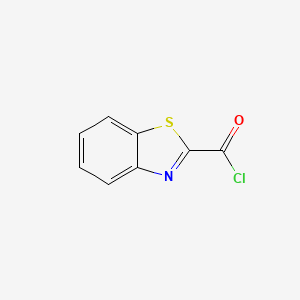

1,3-Benzothiazole-2-carbonyl chloride

Vue d'ensemble

Description

1,3-Benzothiazole-2-carbonyl chloride, also known as BTCC, is an important chemical compound that is used in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. BTCC is a versatile reagent that is used for the synthesis of many different compounds and is also known for its high reactivity and stability.

Applications De Recherche Scientifique

Synthesis and Green Chemistry Benzothiazoles, including 1,3-Benzothiazole-2-carbonyl chloride, are significant in biochemistry and medicinal chemistry due to their pharmaceutical and biological activities. Advances in their synthesis, especially relating to green chemistry, involve condensation processes with various compounds and have anticipated future development trends in the synthesis of benzothiazoles (Gao et al., 2020).

Antimicrobial Activity New benzothiazole derivatives have been synthesized for their antimicrobial properties. The process involves refluxing benzothiazolyl carboxyhydrazide with different aryl acids, leading to compounds with potential antimicrobial applications (Rajeeva, Srinivasulu, & Shantakumar, 2009).

Antitumor Activity Benzothiazole derivatives have been explored for their antitumor properties. Synthesis of 2-arylsubstituted benzothiazole derivatives and their evaluation against human cervical cancer cell lines highlight their potential as antitumor agents (Kini, Swain, & Gandhi, 2007).

Chemotherapeutics Research The synthesis and evaluation of benzothiazole derivatives, including their metal complexes, have been extensively studied for potential chemotherapeutic applications. These compounds have shown a variety of pharmacological properties, making them important for future drug development (Elgemeie, Azzam, & Osman, 2020).

Multi-Component Chemical Reactions Benzothiazoles like this compound are used in multi-component chemical reactions. For instance, 2-Amino[1,3]benzothiazoles have been used as substrates in the Groebke–Blackburn reaction, expanding the scope of reactive 2-aminoazole participants (Tsirulnikov et al., 2009).

Cancer Therapy Research Benzothiazoles have been a focus in cancer therapy research due to their therapeutic potential. Various structural modifications of benzothiazoles and their conjugate systems have been studied for potential as chemotherapeutics (Ahmed, Valli Venkata, Mohammed, Sultana, & Methuku, 2012).

Luminescent PhotoCORMs Re(I) carbonyl complex derived from benzothiazoles has been developed for trackable CO delivery to malignant cells. This illustrates the potential of benzothiazoles in developing theranostic tools for cancer treatment (Carrington et al., 2016).

Antimicrobial and Antifungal Activities Substituted benzothiazoles, like 6-fluorobenzo[d]thiazole amides, have been synthesized for their antimicrobial and antifungal activities, demonstrating the versatility of benzothiazole derivatives in developing new pharmaceuticals (Pejchal, Pejchalová, & Růžičková, 2015).

Safety and Hazards

Orientations Futures

Benzothiazole compounds, including 1,3-Benzothiazole-2-carbonyl chloride, continue to be of interest in research due to their diverse biological activities and potential applications in drug discovery . Future research may focus on green chemistry approaches to the synthesis of benzothiazole compounds, as well as further exploration of their biological activities .

Mécanisme D'action

Target of Action

1,3-Benzothiazole-2-carbonyl chloride has been found to have significant biological activity against various targets. One of the primary targets of this compound is the DprE1 enzyme . This enzyme plays a crucial role in the survival of Mycobacterium tuberculosis, making it a promising target for anti-tubercular compounds .

Mode of Action

Benzothiazole derivatives have been found to inhibit the dpre1 enzyme, which is essential for the survival ofM. tuberculosis . This inhibition potentially disrupts the normal functioning of the bacteria, leading to its death .

Biochemical Pathways

Benzothiazole derivatives, including this compound, are known to affect the mitochondrial apoptotic pathway , regulated by the BCL-2 family of proteins . This pathway plays a critical role in programmed cell death, and its dysregulation can lead to various diseases, including cancer .

Result of Action

The result of the action of this compound is the inhibition of the targeted enzymes or pathways. For instance, in the case of M. tuberculosis, the inhibition of the DprE1 enzyme can lead to the death of the bacteria, providing a potential treatment for tuberculosis .

Analyse Biochimique

Biochemical Properties

1,3-Benzothiazole-2-carbonyl chloride plays a crucial role in biochemical reactions, particularly in the synthesis of biologically active molecules. It acts as an acylating agent, facilitating the introduction of the benzothiazole moiety into target molecules. This compound interacts with various enzymes and proteins, including those involved in the synthesis of pharmaceuticals and agrochemicals. The nature of these interactions often involves the formation of covalent bonds between the carbonyl chloride group of this compound and nucleophilic sites on the enzymes or proteins, leading to the modification of their activity and function .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may inhibit or activate specific signaling pathways, leading to changes in cellular responses. Additionally, this compound can alter gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting the production of specific proteins and enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can bind to enzymes and proteins, leading to their inhibition or activation. For example, it may inhibit the activity of enzymes involved in metabolic pathways by forming stable adducts with their active sites. Additionally, this compound can induce changes in gene expression by interacting with DNA-binding proteins or transcription factors, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in cell growth, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as the inhibition of specific enzymes or the modulation of signaling pathways. At high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity, organ damage, and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates that can further interact with cellular components. The metabolic flux and levels of specific metabolites can be affected by the presence of this compound, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in specific cellular compartments. For example, the compound may be actively transported into cells by specific transporters or bind to intracellular proteins that facilitate its distribution to target sites. The transport and distribution of this compound are critical factors that determine its bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect energy metabolism and apoptotic pathways. The subcellular localization of this compound is an important determinant of its biological effects .

Propriétés

IUPAC Name |

1,3-benzothiazole-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNOS/c9-7(11)8-10-5-3-1-2-4-6(5)12-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOIGQLLPWDXVGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379926 | |

| Record name | 1,3-benzothiazole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67748-61-2 | |

| Record name | 1,3-benzothiazole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzothiazole-2-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

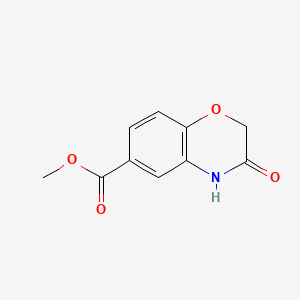

![4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid](/img/structure/B1272871.png)

![3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid](/img/structure/B1272882.png)

![5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1272890.png)

![2-(3-Methyl-[1,2,4]triazolo[3,4-B][1,3,4]-thiadiazol-6-YL)-phenylamine](/img/structure/B1272895.png)

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid](/img/structure/B1272900.png)